N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Compounds with pyrazole structures have been synthesized and evaluated for their anti-inflammatory activities. For instance, Sunder and Maleraju (2013) synthesized a series of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity among some compounds in the series (Sunder & Maleraju, 2013).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. Chkirate et al. (2019) explored the effect of hydrogen bonding on the self-assembly process of these complexes, demonstrating significant antioxidant activity in vitro (Chkirate et al., 2019).
Antitumor Evaluation
Research into heterocyclic compounds derived from acetamide precursors has shown promise for antitumor applications. Shams et al. (2010) synthesized polyfunctionally substituted heterocyclic compounds showing high inhibitory effects on several human cancer cell lines, indicating the potential for further biological investigations and therapeutic applications (Shams et al., 2010).
Antimicrobial Evaluation
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has shown promising results as antimicrobial agents. Darwish et al. (2014) synthesized thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which were evaluated for both antibacterial and antifungal activities, showing significant results (Darwish et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-14-5-7-16(8-6-14)27-13-20(25)22-11-18-17-12-26-10-9-19(17)24(23-18)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDIYFOUUHATEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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